9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
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Overview
Description
9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties
Preparation Methods
The synthetic routes and reaction conditions for 9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involve several steps. Typically, the preparation of such compounds involves the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE has a wide range of scientific research applications. In chemistry, it is used as a tool compound for probing targets or pathways of interest. In biology, it is used to study the effects of bioactive molecules on various biological processes. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and processes.
Mechanism of Action
The mechanism of action of 9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. These interactions lead to changes in gene expression and cellular processes, which ultimately result in the compound’s bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
9-(4-FLUOROPHENYL)-2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other bioactive molecules with drug-like properties listed in the ChEMBL database
Properties
IUPAC Name |
11-(4-fluorophenyl)-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N7O2/c26-18-7-5-17(6-8-18)20-15-22-24-29-34(25(36)32(24)13-14-33(22)28-20)16-23(35)31-11-9-30(10-12-31)21-4-2-1-3-19(21)27/h1-8,13-15H,9-12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRMXIMQGOAFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)F)C4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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